molecular formula C20H19N3O4 B5212045 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5212045
M. Wt: 365.4 g/mol
InChI Key: SACIIOIPFJSPMI-UHFFFAOYSA-N
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Description

The compound 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a dimethylamino group and a methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can be achieved through a multi-step organic synthesis process. One possible route involves the condensation of 4-(dimethylamino)benzaldehyde with 1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would require the use of large-scale reactors, precise control of reaction conditions, and efficient purification techniques to ensure the consistent quality of the final product. The choice of solvents and reagents would also need to be optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , reducing agents such as sodium borohydride or lithium aluminum hydride , and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced derivatives with altered functional groups. Substitution reactions can lead to a wide range of new compounds with different chemical and biological properties.

Scientific Research Applications

5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s biological activity can be studied to understand its effects on different biological systems, including its potential as a therapeutic agent.

    Medicine: The compound may have potential as a drug candidate for the treatment of various diseases, depending on its biological activity and mechanism of action.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione include other diazinane derivatives with different substituents, such as:

  • 5-[[4-(Dimethylamino)phenyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
  • 5-[[4-(Dimethylamino)phenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of the dimethylamino and methoxyphenyl groups may influence the compound’s reactivity, solubility, and biological activity, making it a valuable target for further research and development.

Properties

IUPAC Name

5-[[4-(dimethylamino)phenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-22(2)14-9-7-13(8-10-14)11-17-18(24)21-20(26)23(19(17)25)15-5-4-6-16(12-15)27-3/h4-12H,1-3H3,(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACIIOIPFJSPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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